molecular formula C13H14N2O2S B1299862 [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid CAS No. 91234-17-2

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid

Cat. No.: B1299862
CAS No.: 91234-17-2
M. Wt: 262.33 g/mol
InChI Key: OMFRSKDQLLDSRF-UHFFFAOYSA-N
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Description

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its thiazole ring structure

Scientific Research Applications

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid has a wide range of scientific research applications:

Mechanism of Action

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Thiazole derivatives have been reported to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives have shown inhibitory activity against certain enzymes, leading to a reduction in the synthesis of DNA, RNA, and proteins .

Biochemical Pathways

Thiazole derivatives have been reported to affect a wide range of biochemical pathways . For example, some thiazole derivatives have been found to inhibit the synthesis of purines and pyrimidines, essential components of DNA and RNA .

Pharmacokinetics

It is known that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid. For instance, the degradation of similar compounds in wastewater has been studied, highlighting the importance of environmental conditions in the action of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid typically involves the reaction of 4-ethylbenzaldehyde with thiourea in the presence of an oxidizing agent such as iodine. The reaction proceeds through the formation of an intermediate thiazole ring, which is then further functionalized to introduce the amino and acetic acid groups. The reaction conditions often require refluxing in a suitable solvent like ethanol or acetic acid to achieve optimal yields .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler analog with similar biological activities but lacking the ethyl-phenyl and acetic acid groups.

    4-Phenylthiazole: Contains a phenyl group but lacks the amino and acetic acid functionalities.

    Thiazole-4-acetic acid: Similar structure but without the amino and ethyl-phenyl groups.

Uniqueness

[2-Amino-4-(4-ethyl-phenyl)-thiazol-5-yl]-acetic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the amino group enhances its ability to form hydrogen bonds, while the ethyl-phenyl group contributes to its hydrophobic interactions with biological targets. The acetic acid group increases its solubility and potential for further functionalization .

Properties

IUPAC Name

2-[2-amino-4-(4-ethylphenyl)-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-2-8-3-5-9(6-4-8)12-10(7-11(16)17)18-13(14)15-12/h3-6H,2,7H2,1H3,(H2,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFRSKDQLLDSRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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